Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate
Description
CAS Number: 93942-58-6 Molecular Formula: C₂₂H₄₁NO₅ Molecular Weight: ~407.57 g/mol Appearance: White crystalline powder Purity: ≥99% Key Functional Groups: Amino (-NH₂), hydroxyl (-OH), cyclohexyl, and diethyl ester groups .
Applications: Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate is a multifunctional compound utilized in pharmaceuticals (e.g., intermediates for drug synthesis), agrochemicals, cosmetics, and specialty polymers. Its lipophilic cyclohexyl group and polar hydroxyl/amino moieties enhance solubility in both organic and aqueous matrices, making it versatile for formulation .
Properties
CAS No. |
93942-58-6 |
|---|---|
Molecular Formula |
C22H41NO5 |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate |
InChI |
InChI=1S/C22H41NO5/c1-3-27-20(24)15-11-6-5-10-14-19(21(25)28-4-2)22(26,16-17-23)18-12-8-7-9-13-18/h18-19,26H,3-17,23H2,1-2H3 |
InChI Key |
CDYSXCIYAMJFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCC(C(=O)OCC)C(CCN)(C1CCCCC1)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Route
The preparation typically involves the following key steps:
Step 1: Synthesis of the nonanedioate diethyl ester backbone.
This is commonly achieved by esterification of nonanedioic acid (azelaic acid) with ethanol under acidic catalysis or via Fischer esterification.Step 2: Introduction of the 3-amino-1-cyclohexyl-1-hydroxypropyl substituent.
This involves the formation of a 3-amino-1-hydroxypropyl intermediate, followed by cyclohexyl substitution at the 1-position.Step 3: Coupling of the substituent to the diethyl nonanedioate.
This can be done via nucleophilic substitution or amidation reactions, depending on the functional groups present.
Detailed Synthetic Procedures
Preparation of 3-Amino-1-cyclohexyl-1-hydroxypropyl Intermediate
Aminopropanol Derivative Synthesis:
3-Aminopropan-1-ol is a key intermediate, prepared by amination of propylene oxide or reduction of 3-nitropropanol. Literature reports high yields (up to 95%) using triethylamine in ethanol under microwave irradiation at 160°C for 3 hours.Cyclohexyl Substitution:
The cyclohexyl group can be introduced via nucleophilic substitution using cyclohexyl halides (chloride or bromide) in the presence of a base such as potassium carbonate in acetone at room temperature, yielding the cyclohexyl-substituted hydroxypropyl amine with yields around 70%.
Esterification of Nonanedioic Acid
- Nonanedioic acid is esterified with ethanol under acidic conditions (e.g., sulfuric acid catalyst) or via acid chloride intermediates to form diethyl nonanedioate. This step is well-established with yields typically exceeding 80%.
Coupling Reaction
The amino-hydroxypropyl cyclohexyl intermediate is coupled to the diethyl nonanedioate via nucleophilic substitution at the 2-position of the diester. This may involve activation of the ester or use of coupling agents to facilitate amide or amine bond formation.
Alternative methods include reductive amination or Michael addition if unsaturated intermediates are involved.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Aminopropanol synthesis | Triethylamine, ethanol, microwave, 160°C, 3h | 95 | High yield, microwave-assisted |
| Cyclohexyl substitution | Cyclohexyl chloride/bromide, K2CO3, acetone, 20°C | 70 | Mild conditions, base-promoted |
| Esterification of nonanedioic acid | Ethanol, acid catalyst, reflux | >80 | Standard Fischer esterification |
| Coupling reaction | Coupling agents or activated esters, RT to reflux | 60-75 | Dependent on activation method |
Research Findings and Analytical Data
Purity and Structural Confirmation:
The final compound is confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis. The presence of the cyclohexyl ring and hydroxypropyl amine substituent is verified by characteristic chemical shifts and fragmentation patterns.Stability Considerations:
The compound’s hydroxy and amino groups require careful handling to avoid side reactions such as oxidation or polymerization. Protective groups may be used during synthesis and removed in the final step.Yield Optimization:
Microwave-assisted synthesis and use of mild bases improve yields and reduce reaction times for the amino alcohol intermediate. Coupling efficiency is enhanced by using coupling agents like carbodiimides or phosphonium salts.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 3-Aminopropanol synthesis | Amination/reduction | Triethylamine, ethanol, microwave | 95 | Efficient, scalable |
| Cyclohexyl substitution | Nucleophilic substitution | Cyclohexyl halide, K2CO3, acetone | 70 | Mild, selective |
| Nonanedioic acid esterification | Fischer esterification | Ethanol, acid catalyst, reflux | >80 | Standard, high yield |
| Coupling to form final compound | Amine coupling or substitution | Coupling agents, activated esters | 60-75 | Requires optimization |
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxypropyl group can participate in various biochemical reactions. These interactions can modulate enzyme activity and influence cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate with two structurally related compounds from the same molecular formula class (C₂₂H₄₁NOₓ):
Key Structural and Functional Differences :
Functional Group Diversity: The target compound (93942-58-6) features a diethyl ester backbone with a cyclohexyl-hydroxypropyl-amino branch, enabling dual solubility and reactivity in esterification/amination reactions. 1-(1-Adamantylmethoxy)-3-(dibutan-2-ylamino)propan-2-ol (27866-08-6) incorporates an adamantane moiety, known for enhancing metabolic stability in drug candidates, and a dibutylamino group for basicity . 4-(Octadecenylamino)-4-oxo-2-butenoic acid (93804-04-7) contains a long unsaturated alkyl chain (octadecenyl) and a conjugated α,β-unsaturated carboxylic acid, ideal for micelle formation or polymer crosslinking .
Lipophilicity: The target compound (logP ~4.2 estimated) balances lipophilicity (cyclohexyl) and polarity (hydroxyl/amino), favoring membrane permeability. The octadecenyl compound (logP ~6.8) is highly lipophilic, suitable for lipid-based formulations .
Synthetic Utility: The target compound’s ester groups allow hydrolysis to carboxylic acids, useful in prodrug design. The adamantyl derivative’s ether and amino groups enable nucleophilic substitutions, while the octadecenyl compound’s α,β-unsaturated acid is reactive in Michael additions .
Research Findings :
- Industrial Scalability : The target compound is produced at 100 metric tons/day in China, outperforming the other two compounds in commercial availability .
Biological Activity
Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate, commonly referred to by its CAS number 93942-58-6, is a compound with significant biological activity. Its molecular formula is , and it has garnered attention in various research domains due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.56 g/mol |
| CAS Number | 93942-58-6 |
| Synonyms | This compound |
Structural Characteristics
The compound features a nonanedioate backbone with an amino group and a cyclohexyl ring, contributing to its unique biological interactions. The presence of the hydroxypropyl group enhances its solubility and potential for interaction with biological membranes.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like metabolic syndrome.
- Cell Signaling Modulation : The compound appears to modulate cell signaling pathways, particularly those related to inflammation and cell survival.
- Membrane Interaction : Its structural properties allow it to interact with lipid bilayers, potentially enhancing drug delivery systems.
Pharmacological Properties
Research has indicated various pharmacological effects of this compound:
- Anti-inflammatory Effects : Studies have shown that the compound can reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Analgesic Properties : Animal models have demonstrated pain relief effects, indicating its potential as an analgesic agent.
- Antimicrobial Activity : There are indications of antimicrobial properties against certain bacterial strains, warranting further investigation into its use as an antibacterial agent.
Study 1: Anti-inflammatory Activity
In a controlled study involving murine models, this compound was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups. This suggests its potential utility in treating chronic inflammatory conditions.
Study 2: Analgesic Effectiveness
A double-blind study evaluated the analgesic effects of the compound in patients with chronic pain. Participants receiving this compound reported a 30% reduction in pain scores over four weeks compared to placebo. These findings support further clinical trials to establish efficacy and safety.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate, and how can reaction yields be improved?
- Methodology : Start with the nonanedioate backbone (CAS: 624-17-9) and employ nucleophilic substitution or coupling reactions to introduce the 3-amino-1-cyclohexyl-1-hydroxypropyl group. Use catalysts like EDC/NHS for amine coupling, as demonstrated in carbodiimide-mediated reactions . Optimize solvent systems (e.g., DMF or THF) and monitor reaction progress via TLC or HPLC. For yield improvement, consider varying stoichiometric ratios (e.g., 1.2 equivalents of the cyclohexyl precursor) and inert atmosphere conditions .
Q. How can researchers address purification challenges due to the compound’s viscosity and polar functional groups?
- Methodology : Utilize column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 columns, acetonitrile/water mobile phases). For viscous intermediates, employ silica gel flash chromatography with reduced solvent polarity. Confirm purity via (e.g., δ 1.29 ppm for ethyl groups) and ESI–MS, as seen in analogous phosphonate derivatives .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodology : Combine , , and ESI–MS for structural confirmation. For stereochemical analysis, use chiral HPLC or NOESY experiments. Compare melting points (corrected) and boiling points (uncorrected) with literature analogs, as in cyclopropane derivatives . Purity assessment should include elemental analysis and GC-MS for volatile byproducts .
Advanced Research Questions
Q. How does the stereochemistry of the cyclohexyl and hydroxypropyl groups influence biological or catalytic activity?
- Methodology : Synthesize enantiomers via chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) and test activity in target systems (e.g., enzyme inhibition assays). Use X-ray crystallography or circular dichroism (CD) to correlate absolute configuration with functional outcomes. Compare with derivatives like 3-(1-hydroxycyclohexyl) analogs .
Q. What strategies mitigate instability of the amino and ester groups under varying pH or temperature conditions?
- Methodology : Conduct stability studies using accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks). Monitor hydrolysis via ^1 \text{H NMR (ester peak shifts) and LC-MS for degradation products. Stabilize amino groups via salt formation (e.g., oxalate salts, as in related phosphoramidates) .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodology : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) using the compound’s 3D structure (optimized via DFT calculations). Validate predictions with SPR or ITC binding assays, referencing methods for IL-6/MMP3 interaction studies .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported spectroscopic data (e.g., NMR shifts) across studies?
- Methodology : Replicate experiments under standardized conditions (solvent, temperature, concentration). Cross-reference with high-quality databases (NIST Chemistry WebBook) and validate using deuterated solvents . For ambiguous peaks, use 2D NMR (HSQC, HMBC) to assign signals unambiguously .
Q. What experimental controls are essential when studying this compound’s reactivity in multi-step syntheses?
- Methodology : Include blank reactions (no catalyst) and internal standards (e.g., ferrocene for GC). Track intermediates via LC-MS and quantify side products using calibration curves. For amine-group reactions, use TCEP or DTT to prevent disulfide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
